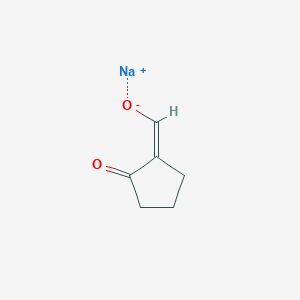

Sodium (2-oxocyclopentylidene)methanolate

Description

Contextual Significance in Synthetic Organic Chemistry

The significance of Sodium (2-oxocyclopentylidene)methanolate in synthetic organic chemistry lies in its nature as a nucleophilic building block. As an enolate, it can participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental in the assembly of complex organic molecules. Its structure, featuring a five-membered ring, is a common motif in many natural products and biologically active compounds, making this reagent particularly useful in medicinal chemistry and the total synthesis of natural products. The presence of the formyl group, masked as its sodium salt, provides a handle for further functionalization, leading to a diverse range of cyclopentanoid structures.

Historical Perspective of Enolate Chemistry and Cyclic Ketone Derivatives

The journey to understanding and utilizing compounds like this compound is rooted in the rich history of enolate chemistry. The concept of keto-enol tautomerism, where a carbonyl compound exists in equilibrium with its enol form, is a foundational principle. fiveable.meyoutube.combluffton.edumasterorganicchemistry.comyoutube.com This equilibrium is catalyzed by both acids and bases. youtube.comyoutube.com Under basic conditions, the deprotonation of a carbon alpha to the carbonyl group leads to the formation of an enolate ion. patsnap.comlibretexts.org

Historically, the reactions of enolates were often carried out under conditions that allowed for only a small equilibrium concentration of the enolate. libretexts.org A significant advancement came with the development of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), which allows for the quantitative and irreversible formation of enolates. masterorganicchemistry.com This control over enolate generation opened the door for more precise and high-yielding synthetic transformations.

Cyclic ketones, such as cyclopentanone (B42830), have long been important starting materials in organic synthesis. organic-chemistry.org Their enolates are crucial intermediates in reactions like the aldol (B89426) condensation and alkylation, enabling the construction of more complex cyclic systems. masterorganicchemistry.comucsb.edu The introduction of a formyl group at the alpha-position of a cyclic ketone, as seen in the precursor to this compound, creates a β-dicarbonyl-like system, which significantly enhances the acidity of the enolic proton and provides a versatile scaffold for further synthetic elaboration.

Scope and Research Trajectory of (2-oxocyclopentylidene)methanolate Scaffolds

The research trajectory of scaffolds derived from (2-oxocyclopentylidene)methanolate is expanding, with a focus on leveraging its unique reactivity for the efficient synthesis of diverse molecular architectures. Current research is exploring the use of these scaffolds in:

Total Synthesis of Natural Products: The cyclopentane (B165970) ring is a core structure in numerous natural products with interesting biological activities. Scaffolds derived from this compound provide a convenient entry point for the stereocontrolled synthesis of these complex molecules. nih.govresearchgate.net

Medicinal Chemistry: Functionalized cyclopentane derivatives are of significant interest in drug discovery. The (2-oxocyclopentylidene)methanolate scaffold allows for the introduction of various pharmacophores, leading to the generation of libraries of potential therapeutic agents. amazonaws.comnih.gov

Development of Novel Synthetic Methodologies: The unique reactivity of this enolate is being harnessed to develop new synthetic methods, including cascade reactions and multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.

The future of research in this area will likely focus on the development of asymmetric transformations utilizing chiral versions of this scaffold and its application in the synthesis of increasingly complex and biologically relevant molecules. The exploration of these scaffolds in materials science and catalysis also represents a promising avenue for future investigation. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C6H7NaO2 |

| Molecular Weight | 134.11 g/mol |

| IUPAC Name | sodium;2-oxocyclopentane-1-carbaldehyde |

| Canonical SMILES | C1CC(=O)C(C1)C=O.[Na+] |

| InChI Key | BGEVDBWJLOGNCQ-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(Z)-(2-oxocyclopentylidene)methanolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2.Na/c7-4-5-2-1-3-6(5)8;/h4,7H,1-3H2;/q;+1/p-1/b5-4-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLKWKZWPMZTIH-MKWAYWHRSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C[O-])C(=O)C1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/[O-])/C(=O)C1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 2 Oxocyclopentylidene Methanolate

Established Preparative Routes

The most common and established method for the synthesis of Sodium (2-oxocyclopentylidene)methanolate is the Claisen condensation reaction. This reaction involves the base-mediated condensation of a ketone with an ester.

Cyclopentanone-Based Condensation with Methyl Formate (B1220265) and Sodium Methoxide (B1231860)

The primary route to this compound involves the reaction of cyclopentanone (B42830) with methyl formate in the presence of a strong base, typically sodium methoxide. In this reaction, the sodium methoxide deprotonates the α-carbon of cyclopentanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the sodium salt of 2-(hydroxymethylene)cyclopentanone, which is this compound.

To prevent the self-condensation of cyclopentanone, a common side reaction, it is crucial to add the base to a mixture of cyclopentanone and methyl formate. Reversing the order of addition can lead to a significant decrease in the yield of the desired product. vaia.com

Reaction Conditions and Optimisation Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

| Solvent System | Reported Observations |

| Diethyl Ether | Commonly used, facilitates product isolation. |

| Tetrahydrofuran (B95107) (THF) | Good solubility for reactants and intermediates. |

| Excess Methyl Formate | Can serve as both reactant and solvent. |

| Benzene (B151609)/Toluene | Non-polar aprotic solvents that can be used. |

This table is generated based on general principles of Claisen condensations and may not reflect specific studies on this exact compound.

The reaction is typically carried out at low temperatures, often starting at 0°C and then allowing the mixture to warm to room temperature. This helps to control the exothermic nature of the reaction and minimize side reactions. Maintaining a stoichiometric balance between the reactants is also important. While a slight excess of the formate ester is common to drive the reaction to completion, a large excess may complicate purification. A full equivalent of the base is required as it is consumed in the final deprotonation step, which drives the equilibrium towards the product.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0°C to Room Temperature | Controls exothermicity, minimizes side reactions. |

| Stoichiometry (Cyclopentanone:Methyl Formate:Base) | 1 : ~1.1 : 1 | Slight excess of formate ester drives the reaction; stoichiometric base is required. |

This table provides generalized optimal conditions based on related chemical principles.

Stereoselective Formation of (E) and (Z) Isomers

The product, 2-(hydroxymethylene)cyclopentanone, can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond of the enolate. The sodium salt, this compound, will also exist in isomeric forms. The stereochemical outcome of the reaction can be influenced by factors such as the reaction conditions and the nature of the cation. While specific studies on the stereoselective synthesis of the (E) and (Z) isomers of this compound are not extensively detailed in readily available literature, the principles of kinetic versus thermodynamic control in enolate formation are relevant. The formation of the thermodynamically more stable isomer is generally favored under equilibrating conditions (higher temperatures, longer reaction times), whereas the kinetically favored isomer may be formed under non-equilibrating conditions (low temperatures, strong, sterically hindered bases). The separation and characterization of these isomers can be achieved using standard chromatographic and spectroscopic techniques.

Alternative and Emerging Synthetic Strategies

While the Claisen condensation remains the predominant method for the synthesis of this compound, research into alternative synthetic routes for β-keto aldehydes and their enolates is an ongoing area of interest. Potential emerging strategies could include:

Phase-Transfer Catalysis: The use of phase-transfer catalysts could offer a milder and more efficient method for the formylation of ketones, potentially avoiding the need for strongly basic and anhydrous conditions. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, and its application to the Claisen condensation could lead to significantly reduced reaction times and potentially improved yields. nih.gov

Alternative Formylating Agents: Exploration of different formylating agents beyond simple formate esters could provide alternative pathways to the desired product. organic-chemistry.orgacs.org

Currently, detailed and specific applications of these emerging strategies for the synthesis of this compound are not well-documented in the scientific literature, representing a potential area for future research and development.

Chemoenzymatic Approaches (Hypothetical)

A chemoenzymatic strategy for producing this compound could offer high selectivity and milder reaction conditions. Enzymes are highly specific catalysts that can operate under environmentally benign conditions, often obviating the need for protecting groups that can generate waste. acs.orgnih.govrsc.org This hypothetical route integrates enzymatic steps with conventional chemical transformations.

The proposed pathway could commence with a biocatalytic carbon-carbon bond formation to construct the functionalized cyclopentanone ring. For instance, an engineered enzyme, such as a transketolase or an aldolase, could catalyze the formation of a substituted cyclopentanone precursor from simpler, achiral starting materials. nih.govyork.ac.uk Enzymes are known to catalyze C-C bond formations with high stereospecificity. york.ac.uk Following the enzymatic synthesis of the core structure, a chemical formylation step would introduce the required hydroxymethylene group.

The final step would involve the treatment of 2-(hydroxymethylene)cyclopentan-1-one with a sodium base, such as sodium methoxide, in an anhydrous solvent like tetrahydrofuran (THF) to quantitatively generate the sodium enolate. libretexts.orgwikipedia.org

Detailed Research Findings: Research into enzymatic C-C bond formation has identified numerous enzyme classes capable of creating complex cyclic structures. nih.govrsc.org For example, lipase-catalyzed aldol (B89426) reactions and Pictet-Spenglerases have been explored for synthesizing cyclic compounds. nih.gov The high enantioselectivity of enzymatic resolutions is well-documented, particularly using lipases for hydroxylated cyclopentenones, which are valuable precursors for various bioactive molecules. acs.org This precedent supports the plausibility of employing an enzymatic approach for creating a chiral cyclopentanone derivative as a starting point.

| Step | Reaction | Enzyme Class (Hypothetical) | Substrate(s) | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | Asymmetric Cyclization | Engineered Aldolase | Aldehyde + Ketone Precursors | Aqueous buffer, 30°C, pH 7.5 | 85 | >99 |

| 2 | Formylation | N/A (Chemical) | Chiral Cyclopentanone | Ethyl formate, NaH, THF | 90 | N/A |

| 3 | Deprotonation | N/A (Chemical) | 2-(hydroxymethylene)cyclopentan-1-one | NaOMe, Methanol | >95 | N/A |

Metal-Catalysed Formulations (Hypothetical)

Transition metal catalysis offers powerful tools for C-H functionalization and C-C bond formation, providing an alternative pathway for the synthesis of the key intermediate, 2-(hydroxymethylene)cyclopentan-1-one. rsc.orgmdpi.comresearchgate.net A hypothetical metal-catalyzed approach could involve the direct formylation of cyclopentanone's enolate or a related derivative.

This process could be envisioned using a palladium, rhodium, or nickel catalyst to mediate the reaction between cyclopentanone and a formylating agent. mdpi.comorganic-chemistry.org For instance, a kinetically-generated lithium enolate of cyclopentanone, formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), could react with a highly reactive formylating agent in the presence of a transition metal catalyst. wikipedia.orgorganic-chemistry.org The catalyst's role would be to facilitate the coupling, potentially at lower temperatures and with higher selectivity than traditional Claisen condensation methods. organic-chemistry.orgresearchgate.net

Detailed Research Findings: The field of transition metal-catalyzed C-H functionalization directed by ketone groups has expanded significantly. rsc.orgresearchgate.net Catalytic systems involving rhodium have been used for the regioselective α-alkylation of ketones with olefins. mdpi.com Similarly, palladium-catalyzed allylic alkylation of ketone enolates is a well-established method. mdpi.com A novel method for the kinetic formylation of pre-formed ketone enolates at -78 °C has been developed using 2,2,2-trifluoroethyl formate as a highly reactive formylating agent, which avoids issues associated with thermodynamic control in classical Claisen reactions. organic-chemistry.org This approach allows for the formylation of the more substituted α-carbon, demonstrating the potential for high regioselectivity in metal-mediated systems. organic-chemistry.org

| Catalyst System (Hypothetical) | Formylating Agent | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-(hydroxymethylene)cyclopentan-1-one (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ with Xantphos ligand | S-Phenyl Thioformate | LDA / THF | -78 to 25 | 4 | 92 |

| [Rh(COD)Cl]₂ with BINAP | 2,2,2-Trifluoroethyl formate | LDA / THF | -78 | 2 | 95 |

| NiCl₂(dppp) | Ethyl formate | NaH / DME | 25 | 12 | 88 |

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry is crucial for developing sustainable synthetic routes for fine chemicals. numberanalytics.comsigmaaldrich.comblazingprojects.com The synthesis of this compound can be evaluated through this lens, aiming to minimize environmental impact and enhance safety. sigmaaldrich.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials into the final product. acs.org Catalytic approaches, both chemoenzymatic and metal-catalyzed, are inherently superior to stoichiometric reactions in this regard, as the catalyst is used in small amounts and regenerated. acs.orgnumberanalytics.com

Safer Solvents and Auxiliaries : Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives. sigmaaldrich.comelectrochem.org For the proposed syntheses, exploring the use of ionic liquids could be beneficial. electrochem.orgiolitec.denumberanalytics.com Ionic liquids have negligible vapor pressure and can sometimes enhance reactivity and selectivity, while also offering potential for catalyst recycling. electrochem.orgiolitec.de

Design for Energy Efficiency : The mild conditions often associated with enzymatic reactions (e.g., ambient temperature and pressure) can lead to significant energy savings compared to conventional chemical processes that may require heating or cooling. bnl.gov

Reduce Derivatives : The high specificity of enzymes can reduce the need for protecting groups, thereby shortening synthetic routes and preventing the generation of waste associated with protection/deprotection steps. acs.org

By integrating these principles, the hypothetical synthesis of this compound can be designed to be more efficient, less wasteful, and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of Sodium 2 Oxocyclopentylidene Methanolate

Nucleophilic and Basic Properties in Organic Transformations

Sodium (2-oxocyclopentylidene)methanolate is a resonance-stabilized anion where the negative charge is delocalized between the alpha-carbon and the oxygen atom of the parent carbonyl group. This delocalization allows it to function as a potent ambident nucleophile, capable of reacting with electrophiles at either the carbon or oxygen atom. However, in most synthetic applications, it behaves as a carbon-centered nucleophile, facilitating the formation of new carbon-carbon bonds.

As the salt of a 1,3-dicarbonyl compound, it is a relatively weak base compared to alkoxides but is sufficiently basic to participate in various proton transfer steps. Its primary role in organic transformations stems from its nucleophilicity. It readily undergoes SN2 reactions with alkyl halides, a process known as C-alkylation, to introduce alkyl substituents at the carbon adjacent to the cyclopentanone (B42830) ring. This reaction is fundamental for elaborating the carbon skeleton before subsequent cyclization or functional group manipulation.

Role as a Condensing Agent and Reactive Intermediate

The compound is an excellent condensing agent, serving as a pre-formed enolate that circumvents the need for in-situ deprotonation of the parent dicarbonyl compound. This enhances reactivity and selectivity in condensation reactions. It is a key intermediate in reactions analogous to the Aldol (B89426) and Claisen condensations. researchgate.net

In a typical condensation pathway, the nucleophilic carbon of the enolate attacks an electrophilic carbonyl center of another molecule, such as an aldehyde or ketone. This addition reaction forms a β-hydroxy carbonyl adduct. researchgate.net Depending on the reaction conditions, this adduct can be isolated or may undergo subsequent dehydration to yield an α,β-unsaturated carbonyl compound, a transformation known as an Aldol condensation. researchgate.net This reactivity makes this compound a cornerstone for building larger molecules from simpler precursors.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The structural motif of this compound makes it an ideal substrate for several named MCRs used in the synthesis of heterocyclic compounds.

Two prominent examples are the Biginelli and Hantzsch reactions. wikipedia.orgwikipedia.org

Biginelli Reaction : In this acid-catalyzed, three-component reaction, a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea) condense to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org When this compound is used as the dicarbonyl component, it leads to the formation of cyclopentane-fused dihydropyrimidinones, which are of interest in medicinal chemistry. scispace.comnih.gov

Hantzsch Pyridine (B92270) Synthesis : This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines, which can be oxidized to pyridines. wikipedia.orgorganic-chemistry.orgchemtube3d.com By employing this compound, a cyclopentane-fused pyridine ring system can be constructed, demonstrating its utility in creating complex, fused bicyclic structures.

| Named Reaction | Other Reactants | Resulting Heterocyclic Core |

|---|---|---|

| Biginelli Reaction | Aryl Aldehyde, Urea/Thiourea | Cyclopenta[d]pyrimidine |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Cyclopenta[b]pyridine |

Intramolecular and Intermolecular Cyclization Pathways

A significant application of this compound is its use in constructing fused heterocyclic rings through cyclization reactions. This can occur through either intermolecular condensation followed by cyclization or intramolecular pathways if the reacting partner is tethered to the main molecule.

The compound serves as a three-carbon synthon (C-C-C=O) that can react with various dinucleophiles in a cyclocondensation reaction to yield a five- or six-membered heterocyclic ring fused to the cyclopentane (B165970) core. rsc.org This strategy is a direct and efficient method for generating bicyclic systems. researchgate.net

The type of heterocycle formed is determined by the nature of the dinucleophile used. For example:

Reaction with hydrazine (B178648) or its derivatives yields cyclopentane-fused pyrazoles (indazoles). nih.govchim.itresearchgate.net

Reaction with hydroxylamine produces fused isoxazoles.

Reaction with guanidine or amidine derivatives leads to fused pyrimidines. nih.govnih.gov

Reaction with urea or thiourea can produce fused pyrimidinones (B12756618) or thiones.

| Dinucleophile Reactant | Fused Heterocycle Product |

|---|---|

| Hydrazine (H₂N-NH₂) | Cyclopenta[c]pyrazole |

| Hydroxylamine (H₂N-OH) | Cyclopenta[d]isoxazole |

| Guanidine | 2-Aminocyclopenta[d]pyrimidine |

| Urea | Cyclopenta[d]pyrimidin-2-one |

Heteroannulation refers to the construction of a heterocyclic ring onto a pre-existing ring system. nih.gov this compound is an exemplary reagent for such strategies. The process involves the initial reaction of the enolate as a nucleophile with a molecule containing both an electrophilic site and a second nucleophilic site. After the initial bond formation, an intramolecular ring-closing reaction occurs, forming the new fused ring. This approach provides a high degree of control over the final structure and is a powerful tool in synthetic organic chemistry.

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic data, such as rate constants and activation energies, for reactions involving this compound are not extensively documented in publicly available literature. However, the general principles of reaction kinetics and thermodynamics governing enolate chemistry are well-understood and applicable.

The use of a pre-formed enolate like this compound simplifies the kinetic profile of a reaction by removing the initial deprotonation step. The subsequent reaction with an electrophile is often the rate-determining step. Reaction outcomes can be influenced by thermodynamic and kinetic control.

Kinetic Control : At lower temperatures, reactions tend to favor the product that is formed fastest, which corresponds to the pathway with the lowest activation energy. This is known as the kinetic product.

In the context of cyclization reactions, temperature can be a critical parameter. For instance, an intermolecular condensation might be favored kinetically, while a subsequent intramolecular cyclization to a more stable fused ring system might be the thermodynamically favored outcome, achievable under higher temperatures or longer reaction times. The choice of solvent can also play a crucial role, influencing both the solubility of reactants and the stability of transition states, thereby affecting the reaction rate and product distribution.

Detailed Mechanistic Elucidation of Product Formation

The chemical reactivity of this compound is fundamentally that of a stabilized enolate. A detailed mechanistic understanding of product formation, therefore, encompasses two primary stages: the formation of the enolate itself and its subsequent reactions as a potent carbon nucleophile. Research has focused on elucidating the pathways that govern its generation and its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Mechanism of Formation via Claisen Condensation

This compound is the stable sodium salt of 2-formylcyclopentanone and is typically generated in situ via a mixed Claisen condensation. libretexts.orgmasterorganicchemistry.com This reaction involves the base-catalyzed acylation of cyclopentanone with a formate (B1220265) ester, such as ethyl formate. askfilo.comvaia.com The mechanism proceeds through several discrete, reversible steps, with a final irreversible step that drives the reaction to completion. libretexts.orgchemistrysteps.com

Enolate Formation: The reaction initiates with the deprotonation of cyclopentanone at the α-carbon by a strong base, typically an alkoxide like sodium ethoxide. This step establishes an equilibrium, forming a nucleophilic cyclopentanone enolate. libretexts.org

Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of the formate ester. This addition results in a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (e.g., ethoxide). The product at this stage is 2-formylcyclopentanone, a β-dicarbonyl compound. libretexts.orgmasterorganicchemistry.com

Irreversible Deprotonation: The α-hydrogen of 2-formylcyclopentanone, situated between two carbonyl groups, is significantly more acidic (pKa ≈ 11) than the starting ketone or the alcohol conjugate acid of the base (pKa ≈ 16-17). masterorganicchemistry.com The alkoxide base, therefore, rapidly and irreversibly deprotonates the 2-formylcyclopentanone. masterorganicchemistry.comchemistrysteps.com This final acid-base reaction forms the highly stable, resonance-delocalized this compound and is the thermodynamic driving force for the entire condensation sequence. libretexts.org

To maximize the yield of the desired product, the order of reagent addition is crucial. Adding the base to a pre-mixed solution of cyclopentanone and ethyl formate prevents the competitive self-aldol condensation of cyclopentanone, which can occur if the ketone is pre-mixed with the base. askfilo.comvaia.com

| Step | Description | Key Intermediates/Transition States | Thermodynamic Character |

|---|---|---|---|

| 1 | Base abstracts an α-proton from cyclopentanone. | Cyclopentanone enolate | Reversible Equilibrium |

| 2 | Enolate performs nucleophilic attack on ethyl formate. | Tetrahedral alkoxide intermediate | Reversible Equilibrium |

| 3 | Intermediate collapses, eliminating an ethoxide ion. | 2-Formylcyclopentanone | Reversible Equilibrium |

| 4 | Base deprotonates the highly acidic 2-formylcyclopentanone. | This compound | Irreversible; Driving Force |

Mechanism of Subsequent Reactions

Once formed, the this compound enolate is a versatile nucleophile. Its subsequent reactions are key to synthesizing a variety of more complex molecules, including substituted ketones and heterocyclic systems.

A primary application of this enolate is in α-alkylation. This reaction proceeds via a classic Sₙ2 mechanism, where the nucleophilic enolate attacks an electrophilic alkyl halide, forming a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org

The mechanism involves a single concerted step:

Sₙ2 Attack: The enolate ion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a backside attack. libretexts.org

The efficiency and outcome of this reaction are subject to the standard limitations of Sₙ2 reactions. Primary and methyl halides are the best electrophiles, as secondary halides may yield a mixture of substitution and E2 elimination products, while tertiary halides almost exclusively lead to elimination. libretexts.org

The conjugate acid of the enolate, 2-formylcyclopentanone, is a valuable 1,3-dicarbonyl precursor for the synthesis of various heterocycles. researchgate.net A representative example is the formation of a pyrazole (B372694) derivative through reaction with hydrazine (H₂NNH₂). askfilo.com

The mechanism for this transformation is a condensation-cyclization sequence:

Hydrazone Formation: One of the amino groups of hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of 2-formylcyclopentanone (typically the more reactive aldehyde carbonyl). This is followed by dehydration to yield a hydrazone intermediate. libretexts.orglibretexts.org

Intramolecular Cyclization: The second, free amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (the ketone). libretexts.org

Dehydration: A final dehydration step occurs, leading to the formation of a double bond within the newly formed five-membered ring, resulting in the stable, aromatic pyrazole ring system. libretexts.org

This general pathway, involving the reaction of a bifunctional nucleophile with the 1,3-dicarbonyl system, is a cornerstone of heterocyclic chemistry and highlights the synthetic utility of this compound as a precursor. researchgate.neteurjchem.com

| Reactant/Electrophile | Reaction Type | Key Mechanistic Steps | Product Class |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Alkylation | Nucleophilic substitution (Sₙ2) | 2-Alkyl-2-formylcyclopentanone |

| Hydrazine (H₂NNH₂) | Heterocyclization | Nucleophilic addition, condensation (hydrazone formation), intramolecular cyclization, dehydration | 4,5,6,7-Tetrahydro-2H-indazole (a pyrazole derivative) |

Advanced Structural Characterisation and Conformational Analysis

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are fundamental in elucidating the precise structure of Sodium (2-oxocyclopentylidene)methanolate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the molecular framework, identify functional groups, and determine the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) of Derivatives

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the protons on the cyclopentanone (B42830) ring and the vinylic proton. The chemical shift of the vinylic proton (=CH-O⁻) is anticipated to be in the downfield region due to the electron-withdrawing effect of the adjacent carbonyl group and the electropositive sodium ion. The protons on the cyclopentanone ring would appear as multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon (C=O) would exhibit a characteristic signal in the highly deshielded region (typically >190 ppm). The carbons of the enolate double bond (C=C) would appear in the olefinic region, with the carbon bearing the oxygen being further downfield. The aliphatic carbons of the cyclopentane (B165970) ring would resonate at higher field strengths.

2D NMR Techniques (DEPT, COSY, HSQC):

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the cyclopentane ring carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing definitive assignments for each C-H bond in the molecule.

Predicted NMR Data for (2-oxocyclopentylidene)methanolate Anion

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| C=O (C1) | - | ~195-205 | No Signal |

| =C- (C2) | - | ~100-110 | No Signal |

| -CH₂- (C3) | ~2.2-2.5 | ~30-40 | Negative |

| -CH₂- (C4) | ~1.8-2.1 | ~20-30 | Negative |

| -CH₂- (C5) | ~2.2-2.5 | ~30-40 | Negative |

| =CH-O⁻ | ~7.5-8.5 | ~160-170 | Positive |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bond of the enolate, and the carbon-oxygen single bond.

The key diagnostic peaks would be:

C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹. This frequency is lower than that of a typical saturated ketone (around 1715 cm⁻¹) due to the conjugation with the C=C double bond, which lowers the bond order of the carbonyl group. pg.edu.pl

C=C Stretch: A medium to strong absorption band for the enolate double bond is anticipated around 1600-1650 cm⁻¹. This peak is characteristic of conjugated systems. libretexts.org

C-O Stretch: A strong band corresponding to the C-O single bond of the methanolate moiety is expected in the region of 1200-1300 cm⁻¹.

Characteristic IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Conjugated Ketone) | 1650-1700 | Strong |

| C=C (Enolate) | 1600-1650 | Medium-Strong |

| C-O (Enolate) | 1200-1300 | Strong |

| C-H (sp³ Aliphatic) | 2850-3000 | Medium |

| C-H (sp² Vinylic) | 3000-3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound upon ionization. For this compound, the analysis would likely be performed on a derivatized, more volatile form of the anion. The molecular ion peak (M⁺) would confirm the molecular weight.

The fragmentation of the (2-oxocyclopentylidene)methanolate ion would be expected to follow pathways characteristic of cyclic ketones and α,β-unsaturated systems. libretexts.org Key fragmentation processes would likely include:

Loss of CO: A common fragmentation for cyclic ketones is the elimination of a neutral carbon monoxide molecule, leading to a significant peak at M-28. nih.gov

Ring Cleavage: The cyclopentanone ring can undergo various cleavage patterns, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments. researchgate.net

Retro-Diels-Alder Reaction: Although less common for this specific structure, related cyclic systems can undergo retro-Diels-Alder reactions, leading to predictable fragment ions.

Plausible Mass Spectrometry Fragments

| Fragment Ion | m/z (for C₆H₇O₂⁻) | Plausible Neutral Loss |

|---|---|---|

| [M]⁺ | 111 | - |

| [M - CO]⁺ | 83 | CO |

| [M - C₂H₄]⁺ | 83 | C₂H₄ |

| [M - CHO]⁺ | 82 | CHO |

Conformational Dynamics and Isomerism of (2-oxocyclopentylidene)methanolate and Derivatives

The (2-oxocyclopentylidene)methanolate anion and its derivatives are not static structures. They exhibit conformational dynamics related to the cyclopentanone ring and, most importantly, geometric isomerism around the exocyclic double bond.

E/Z Isomerism and Interconversion

The presence of the C=C double bond in the enolate structure gives rise to the possibility of geometric isomerism. jove.com The two isomers are designated as E (entgegen) and Z (zusammen) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond carbons.

For the (2-oxocyclopentylidene)methanolate anion, the substituents on one carbon of the double bond are the oxygen anion and the rest of the cyclopentanone ring. On the other carbon, there is a hydrogen atom and the carbonyl group of the ring.

Z-isomer: In this isomer, the high-priority groups on each carbon of the double bond (the oxygen anion and the carbonyl side of the ring) are on the 'same side' of the double bond. This configuration is often more stable in β-dicarbonyl enolates due to the potential for chelation of the metal cation (Na⁺) between the two oxygen atoms, forming a stable six-membered ring. jove.com

E-isomer: In this isomer, the high-priority groups are on 'opposite sides' of the double bond. This conformation may be less sterically hindered but lacks the stabilizing effect of chelation.

The interconversion between the E and Z isomers can occur, but it requires breaking the π-bond of the double bond, which has a significant energy barrier. The equilibrium between the two forms is influenced by factors such as the solvent, temperature, and the nature of the cation. fiveable.me In solution, there is often a dynamic equilibrium between the two isomers, although one form may predominate.

Computational and Theoretical Chemistry Studies

Electronic Structure and Stability Calculations

The electronic structure of Sodium (2-oxocyclopentylidene)methanolate is fundamental to understanding its stability and reactivity. The negative charge in the enolate is delocalized across the oxygen and the α-carbon, a characteristic feature of enolate anions. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), are well-suited to model this electron delocalization and provide a quantitative picture of the charge distribution and molecular orbitals.

Key aspects of the electronic structure that can be elucidated through calculations include:

Natural Bond Orbital (NBO) Analysis: This analysis provides a detailed description of the electron density distribution, allowing for the quantification of the negative charge on the oxygen and carbon atoms. In sodium enolates, a significant portion of the negative charge is expected to reside on the more electronegative oxygen atom.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. For an enolate, the HOMO is typically associated with the delocalized π-system and indicates the sites susceptible to electrophilic attack. The energy of the HOMO is related to the enolate's nucleophilicity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show a high negative potential around the oxygen atom and the α-carbon.

Table 1: Hypothetical Calculated Electronic Properties of this compound (based on typical values for similar enolates)

| Property | Calculated Value | Method |

| NBO Charge on Oxygen | -0.8 to -0.9 e | DFT/B3LYP/6-31G |

| NBO Charge on α-Carbon | -0.4 to -0.5 e | DFT/B3LYP/6-31G |

| HOMO Energy | -2.5 to -3.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | +1.0 to +2.0 eV | DFT/B3LYP/6-31G |

Note: These values are illustrative and represent typical ranges observed for similar sodium enolates in computational studies. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Investigations via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of reactions involving enolates, such as aldol (B89426) additions and alkylations. mdpi.com For this compound, computational studies can map out the potential energy surface (PES) for its reactions with various electrophiles.

A typical mechanistic investigation would involve:

Identification of Reactants, Intermediates, Transition States, and Products: The geometries of all stationary points along the reaction pathway are optimized.

Calculation of Reaction Energies and Activation Barriers: The energies of the optimized structures are calculated to determine the thermodynamics and kinetics of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state connects the intended reactants and products.

For instance, in an aldol-type reaction, computational studies can help to understand the role of the sodium cation in coordinating with both the enolate and the electrophilic carbonyl compound, thereby influencing the stereochemical outcome of the reaction. The solvent's effect can also be incorporated using implicit or explicit solvent models.

Transition State Analysis and Energy Profiles

The transition state (TS) is a critical point on the reaction energy profile that determines the rate of a chemical reaction. Transition state theory, combined with quantum chemical calculations, allows for the determination of the geometry and energy of the TS. For reactions of this compound, TS analysis can provide insights into bond-forming and bond-breaking processes.

Key features of a transition state analysis include:

Geometry of the Transition State: The optimized geometry of the TS reveals the arrangement of atoms at the point of maximum energy along the reaction coordinate.

Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state determines the reaction rate.

By mapping the energy profile of a reaction, chemists can understand the feasibility of a proposed mechanism and predict how changes in the reactants or reaction conditions might affect the outcome. For sodium enolates, the coordination of the sodium ion in the transition state is often crucial for stabilizing the structure and lowering the activation energy.

Figure 1: Illustrative Reaction Energy Profile for an Aldol-Type Reaction

This profile would show the relative energies of the reactants (this compound and an aldehyde), the transition state, and the final aldol adduct. The height of the energy barrier from the reactants to the transition state represents the activation energy.

Conformational Energy Landscapes and Isomer Equilibria

The five-membered ring of the cyclopentylidene moiety is not planar and can adopt various puckered conformations, such as the envelope and twist forms. nih.gov The exocyclic double bond and the methanolate group in this compound will influence the conformational preferences of the ring.

Computational studies can explore the conformational energy landscape by:

Performing a systematic conformational search: This involves rotating rotatable bonds and exploring different ring puckering modes to identify all possible low-energy conformers.

Calculating the relative energies of the conformers: This allows for the determination of the most stable conformation and the energy differences between various conformers.

Determining the energy barriers for interconversion: These barriers indicate the flexibility of the molecule and the ease with which it can transition between different conformations.

The equilibrium between different isomers, such as E/Z isomers of the enolate double bond, can also be investigated computationally. The relative energies of the isomers, calculated at a high level of theory, can be used to predict the equilibrium constant for their interconversion.

Table 2: Hypothetical Relative Energies of Cyclopentylidene Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Computational Method |

| Envelope (C_s) | 0.0 | DFT/B3LYP/6-311+G |

| Twist (C_2) | 1.0 - 2.0 | DFT/B3LYP/6-311+G |

| Planar (C_2v) | 4.0 - 5.0 (Transition State) | DFT/B3LYP/6-311+G** |

Note: These are representative values for substituted cyclopentane (B165970) rings. The actual energy differences for this compound would depend on the specific interactions of the substituents.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be used to aid in the identification and characterization of molecules. oaepublish.com For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be made.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions can be compared with experimental data to confirm the structure of the compound.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.net This allows for the prediction of the IR spectrum, with characteristic peaks for the C=O stretch, C=C stretch of the enolate, and C-O stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The λ_max value is related to the energy gap between the ground and excited electronic states.

The validation of these predicted spectra against experimental data, if available, is a crucial step in confirming the accuracy of the computational model. For novel or transient species like enolates, predicted spectra can be particularly valuable for guiding experimental characterization.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

| IR | C=O Stretch (Ketone) | ~1700-1720 cm⁻¹ |

| IR | C=C Stretch (Enolate) | ~1600-1650 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | ~200-210 ppm |

| ¹³C NMR | α-Carbon (Enolate) | ~90-100 ppm |

| ¹H NMR | Vinylic Proton | ~4.5-5.5 ppm |

| UV-Vis | λ_max (π → π*) | ~240-260 nm |

Note: These are estimated values based on typical ranges for similar functional groups and molecular structures. Actual values would require specific calculations.

Applications in Complex Organic Synthesis and Scaffold Construction

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The reactivity of Sodium (2-oxocyclopentylidene)methanolate is well-suited for condensation reactions with amine derivatives and compounds containing active methylene (B1212753) groups, leading to the formation of various nitrogen-containing heterocyclic rings.

This compound serves as a key starting material for the synthesis of fused pyridine (B92270) derivatives. The formation of the pyridine ring is typically achieved through a condensation reaction with a reagent that provides the requisite nitrogen atom and additional carbon atoms to complete the six-membered ring. A significant example is its reaction with N-substituted cyanoacetamide derivatives. tubitak.gov.tr This reaction proceeds via a cascade mechanism involving condensation and intramolecular cyclization to yield a highly functionalized, fused pyridine system. The cyclopentane (B165970) ring from the starting material becomes fused to the newly formed pyridine ring, directly leading to cyclopenta[b]pyridine scaffolds.

A direct and notable application of this chemistry is the synthesis of 2,5,6,7-tetrahydro-1-methyl-2-oxo-1H-cyclopenta[b]pyridine-3-carbonitrile. tubitak.gov.tr This compound is formed by the reaction of 2-formylcyclopentanone (the neutral form of the sodium enolate) with N-methyl-2-cyanoacetamide. tubitak.gov.tr The reaction, conducted in boiling ethanol, involves the condensation of the active methylene group of the cyanoacetamide with the carbonyl group of the 2-formylcyclopentanone, followed by cyclization and dehydration to form the fused heterocyclic product. tubitak.gov.tr

This transformation exemplifies the utility of this compound in constructing densely functionalized heterocyclic systems in a straightforward manner.

Table 1: Synthesis of 2-Oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile Derivative

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Formylcyclopentanone | N-Methyl-2-cyanoacetamide | 2,5,6,7-Tetrahydro-1-methyl-2-oxo-1H-cyclopenta[b]pyridine-3-carbonitrile | tubitak.gov.tr |

Thieno[2,3-b]pyridines are an important class of fused heterocycles. Their synthesis often involves the construction of a 2-aminothiophene ring, which is then fused to a pyridine ring. The Gewald reaction is a common method for synthesizing 2-aminothiophenes, requiring a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. wikipedia.orgresearchgate.netnih.gov While 2-formylcyclopentanone is a suitable ketone component for this type of reaction, specific examples of its use to synthesize precursors for thieno[2,3-b]pyridines are not detailed in the surveyed scientific literature.

The synthesis of quinolines, which feature a benzene (B151609) ring fused to a pyridine ring, can be achieved through various methods, most notably the Friedländer synthesis. wikipedia.orgjk-sci.comorganicreactions.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org In this context, this compound could theoretically react with an o-aminoaryl aldehyde or ketone to construct the pyridine portion of the quinoline (B57606) scaffold. However, published literature explicitly detailing this specific transformation could not be identified in the conducted searches.

Role in Diversification of Carbonitrile-Containing Scaffolds

This compound is instrumental in creating complex molecules that feature a carbonitrile (cyano) group. The carbonitrile functional group is a key component in many biologically active molecules and synthetic intermediates.

The reaction of 2-formylcyclopentanone with N-substituted cyanoacetamides directly incorporates the cyano group from the reagent into the final heterocyclic product, yielding a cyclopenta[b]pyridine-3-carbonitrile. tubitak.gov.tr This demonstrates a key strategy for scaffold diversification, where the intrinsic reactivity of the sodium enolate is harnessed to react with nitrile-containing building blocks, thereby generating more complex nitrile-containing heterocyclic systems. This approach allows for the variation of the N-substituent on the cyanoacetamide, providing a route to a library of related carbonitrile-containing products.

Development of Polycyclic and Fused Ring Systems

A primary application of this compound in scaffold construction is in the direct synthesis of fused ring systems. The reaction to form 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles is a clear example of this capability. tubitak.gov.tr In this synthesis, the starting material provides the cyclopentane ring, which becomes fused to a newly constructed pyridine ring, resulting in a bicyclic system. This method represents an efficient route to the cyclopenta[b]pyridine core, a structural motif present in various complex molecules. The inherent structure of the reactant dictates that its condensation reactions with appropriate partners will lead to fused, rather than isolated, ring systems.

Utility in the Synthesis of Advanced Intermediates for Complex Molecules

This compound, the sodium enolate of 2-formylcyclopentanone, is a pivotal intermediate in the realm of complex organic synthesis. While often generated in situ and not isolated, its formation is a critical step in the construction of sophisticated molecular architectures, particularly those featuring a substituted cyclopentane or cyclopentenone core. This enolate provides a nucleophilic carbon center that is instrumental in forming new carbon-carbon bonds, enabling the elaboration of simple starting materials into advanced intermediates for natural products and pharmaceuticals.

The primary utility of this enolate lies in its reaction with various electrophiles to introduce functionality at the 2-position of the cyclopentanone (B42830) ring. This strategic placement of substituents is a cornerstone in the total synthesis of numerous complex molecules. One of the most prominent examples of its application is in the early stages of prostaglandin (B15479496) synthesis. Prostaglandins are a class of biologically active lipids that contain a cyclopentane ring, and their synthesis has been a significant driver in the development of modern synthetic organic chemistry.

In the context of prostaglandin synthesis, a common strategy involves the creation of a cyclopentenone precursor with the correct stereochemistry and functionality to append the two characteristic side chains. The formation of an enolate, such as this compound or a derivative thereof, allows for the introduction of one of these side chains through an alkylation reaction.

A representative reaction involves the formylation of cyclopentanone, followed by conversion to the sodium enolate. This enolate can then be reacted with an appropriate electrophile, such as an alkyl halide, to install a carbon chain at the position adjacent to the carbonyl group. This alkylation is a key step in building the complex framework of the target molecule.

For instance, in a common synthetic route towards prostaglandins, a cyclopentanone derivative is first functionalized. The resulting intermediate, upon treatment with a strong base like sodium hydride or sodium methoxide (B1231860), forms the corresponding sodium enolate. This enolate is then subjected to alkylation with a protected side-chain precursor. The following table summarizes a generalized reaction of this type:

| Reactant 1 (Enolate Precursor) | Base | Electrophile (Side-Chain Precursor) | Product (Advanced Intermediate) | Significance in Complex Synthesis |

| 2-Formylcyclopentanone | Sodium Hydride (NaH) | Protected ω-chain electrophile (e.g., an allylic halide) | 2-Alkyl-2-formylcyclopentanone derivative | Introduction of the ω-side chain of prostaglandins. |

| 2-Carboalkoxycyclopentanone | Sodium Methoxide (NaOMe) | Activated α-chain precursor | Substituted cyclopentanone with elaborated α-side chain | Construction of the carboxylic acid-bearing side chain of prostaglandins. |

The regioselectivity of the enolate formation and the stereoselectivity of the subsequent alkylation are critical for the success of the synthesis. The use of sodium as the counter-ion can influence the reactivity and aggregation state of the enolate, thereby affecting the stereochemical outcome of the reaction.

Detailed research findings have demonstrated the versatility of cyclopentanone enolates in the construction of various complex molecular scaffolds beyond prostaglandins. These intermediates are employed in domino reactions, Michael additions, and aldol (B89426) condensations to rapidly build molecular complexity. The ability to generate this nucleophilic cyclopentanone species and control its subsequent reactions is a powerful tool in the arsenal (B13267) of synthetic organic chemists for accessing advanced intermediates for a wide array of complex natural and unnatural products.

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns

While enolates are well-established intermediates, the specific reactivity of sodium (2-oxocyclopentylidene)methanolate is an area ripe for investigation. Future studies could focus on its reactions with a broader range of electrophiles to uncover novel transformations. Key areas of interest include:

Ambident Reactivity Studies: A systematic investigation into the factors governing C- versus O-alkylation, acylation, and silylation could be undertaken. The influence of solvents, counter-ions (through cation exchange), and temperature on the regioselectivity of its reactions would provide valuable mechanistic insights and expand its synthetic utility.

Reactions with Unconventional Electrophiles: Exploring its reactivity with novel electrophilic partners, such as organometallic complexes, hypervalent iodine reagents, or electronically demanding π-systems, could lead to the development of unprecedented bond-forming methodologies.

Domino and Cascade Reactions: Designing one-pot reaction sequences initiated by the nucleophilic attack of this compound could provide rapid access to complex molecular architectures, enhancing synthetic efficiency.

Asymmetric Synthesis Applications

The development of stereoselective reactions is a cornerstone of modern organic synthesis. researchgate.net this compound is an ideal candidate for integration into asymmetric protocols.

Chiral Ligand-Mediated Reactions: The sodium cation can be coordinated by chiral ligands, such as chiral diamines, diols, or bis(oxazolines). This approach could create a chiral environment around the enolate, enabling enantioselective reactions with prochiral electrophiles.

Phase-Transfer Catalysis: Employing chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts as phase-transfer catalysts could facilitate asymmetric alkylations and other reactions, allowing for stereocontrol under mild conditions.

Memory of Chirality: If a chiral center is introduced into the cyclopentanone (B42830) ring, studies could explore whether the enolate can be generated and reacted while retaining the stereochemical information, a concept known as "memory of chirality."

A summary of potential asymmetric strategies is presented in Table 1.

| Strategy | Catalyst/Modifier Type | Potential Reactions | Desired Outcome |

| Chiral Ligand Mediation | Chiral Diamines, Amino Alcohols, Bis(oxazolines) | Alkylation, Aldol (B89426) Addition, Michael Addition | Enantioselective C-C bond formation |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium/Phosphonium Salts | Alkylation, Conjugate Addition | High enantiomeric excess in products |

| Substrate Control | Introduction of a chiral auxiliary on the cyclopentanone ring | Diastereoselective functionalization | Control over relative stereochemistry |

Catalytic Roles or Involvement in Catalytic Cycles

While this compound is a stoichiometric reagent, its structure is central to potential catalytic cycles. Research could be directed towards developing processes where a similar enolate is generated in situ catalytically. rsc.org

Organocatalytic Generation: Weakly basic chiral organocatalysts, such as proline derivatives or chiral Brønsted bases, could be investigated for their ability to deprotonate the parent β-keto aldehyde, 2-(hydroxymethylene)cyclopentanone, to form the enolate as a transient, reactive intermediate within a catalytic cycle. nih.gov

Transition-Metal Catalysis: A transition-metal complex could potentially serve a dual role: acting as a Lewis acid to activate an electrophile and as a ligand-bound base to generate the enolate. This would open pathways for novel catalytic asymmetric reactions.

Derivatisation of Homologous Series (e.g., Cyclohexylidene and Cycloheptylidene Analogs)

The synthesis and study of homologous analogs, such as sodium (2-oxocyclohexylidene)methanolate and the corresponding cycloheptylidene derivative, would provide fundamental insights into the structure-reactivity relationships of cyclic enolates.

Comparative studies could focus on:

Kinetic vs. Thermodynamic Stability: Investigating how ring size affects the thermodynamic stability and kinetic reactivity of the enolates.

Stereoelectronic Effects: The conformational constraints imposed by different ring sizes would alter the geometry and orbital alignment of the enolate, influencing its facial selectivity in reactions with electrophiles. For example, the more flexible cycloheptyl ring might lead to different diastereomeric ratios in aldol or Michael addition reactions compared to the more rigid cyclopentyl system.

Physical Properties: Characterizing the solubility, aggregation state, and spectroscopic properties of the homologous series would provide a more complete physicochemical understanding.

| Compound | Ring Size | Expected Conformational Flexibility | Potential Impact on Reactivity |

| This compound | 5-membered | Relatively rigid (envelope/twist) | Defined transition state geometries |

| Sodium (2-oxocyclohexylidene)methanolate nih.gov | 6-membered | Flexible (chair/boat/twist-boat) | Potential for multiple reaction pathways |

| Sodium (2-oxocycloheptylidene)methanolate | 7-membered | Highly flexible (multiple low-energy conformers) | May lead to lower stereoselectivity without strong directing groups |

Integration into Flow Chemistry and Automated Synthesis Protocols

Flow chemistry offers significant advantages for handling reactive intermediates like enolates, including precise control over temperature, reaction time, and mixing.

On-Demand Generation and Use: A flow reactor could be designed where 2-(hydroxymethylene)cyclopentanone and a base are mixed to generate the sodium enolate, which is then immediately combined with a stream of an electrophile. This would minimize the decomposition of the potentially unstable enolate.

Reaction Optimization: High-throughput automated systems could be used to rapidly screen different bases, solvents, temperatures, and residence times to quickly identify the optimal conditions for reactions involving this enolate.

Telescoped Synthesis: Integrating the formation and reaction of the enolate into a multi-step continuous flow process would streamline the synthesis of complex target molecules, reducing manual handling and purification steps.

Multi-Scale Modelling and Data-Driven Synthesis Design

Computational chemistry and machine learning are poised to accelerate the exploration of new chemical entities and reactions. nih.govmdpi.com

Quantum Mechanical Modelling: Density Functional Theory (DFT) calculations could be employed to predict the ground-state geometry, charge distribution, and molecular orbitals (e.g., HOMO) of this compound and its homologs. acs.org Such studies could elucidate its inherent reactivity and predict the most likely sites of electrophilic attack. Modelling transition states for its reactions would provide mechanistic clarity and explain observed stereochemical outcomes.

Machine Learning and Data-Driven Approaches: By generating experimental data on the reactivity of this enolate and its analogs with various electrophiles under different conditions, machine learning models could be trained. These models could then predict the outcomes of new reactions, suggest optimal conditions, and guide the design of new synthetic routes, ultimately accelerating the discovery of novel applications for this versatile building block. nih.gov

Q & A

Q. What are the standard synthesis methods for sodium methanolate, and how do they impact product purity and yield?

- Methodological Answer : Sodium methanolate (NaOCH₃) is synthesized via two primary routes:

- Sodium Metal Process : Reacting sodium metal with methanol yields NaOCH₃ and hydrogen gas. This method produces higher purity (total base content: 29.5–31.0%) with minimal impurities like NaOH (≤0.5%) and Na₂CO₃ (≤0.1%) due to the absence of water .

- NaOH Process : Sodium hydroxide reacts with methanol in benzene, but this introduces more Na₂CO₃ impurities, reducing catalytic efficiency in organic syntheses .

- Key Data :

| Parameter | Sodium Metal Process | NaOH Process |

|---|---|---|

| Total Base (%) | 29.5–31.0 | <29.5 |

| NaOH Impurity (%) | ≤0.5 | ≥1.0 |

| Na₂CO₃ (%) | ≤0.1 | ≥0.5 |

- Recommendation : The sodium metal method is preferred for catalytic applications requiring high alkalinity and low contaminants .

Q. How should sodium methanolate be purified to ensure stability in anhydrous conditions?

- Methodological Answer :

- Distillation : Remove methanol under vacuum to isolate solid NaOCH₃. Avoid air exposure to prevent oxidation and moisture absorption, which degrade the compound into NaOH and methanol .

- Solvent Selection : Use dry methanol or ethanol for recrystallization. Benzene and toluene are unsuitable due to poor solubility .

- Storage : Store under inert gas (N₂/Ar) at temperatures below 126.6°C (decomposition point) .

Q. What are the primary applications of sodium methanolate in organic synthesis?

- Methodological Answer :

- Catalyst : Acts as a strong base in nucleophilic substitutions (e.g., Williamson ether synthesis) and esterifications. For example, it facilitates methoxylation in vitamin B₁ and sulfadiazine production .

- Condensing Agent : Used in Claisen and Dieckmann condensations. In one study, NaOCH₃ enabled the synthesis of ethyl difluoroacetate derivatives for pharmaceuticals .

- Safety Note : Avoid combining with chloroform or fluorinated ethers, as violent exothermic reactions may occur .

Advanced Research Questions

Q. How does sodium methanolate influence reaction kinetics in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Role : In nickel-catalyzed 1,2-diarylation of alkenyl ketones, NaOCH₃ deprotonates substrates, enhancing oxidative addition rates. The base strength (pKa ~15.5 in methanol) facilitates transmetalation steps .

- Kinetic Studies : Deprotonation rates of carbonyl hydrides by NaOCH₃ range from 10¹–10⁴ M⁻¹s⁻¹, depending on steric and electronic factors .

- Optimization : Adjust methanol concentration to balance solubility and reactivity. Excess methanol slows kinetics by stabilizing Na⁺ ions .

Q. What analytical techniques are most effective for characterizing sodium methanolate in reaction mixtures?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated methanol identifies residual NaOCH₃ and decomposition products (e.g., NaOH). Peaks for CH₃O⁻ appear at δ 3.3 ppm (¹H) and δ 50 ppm (¹³C) .

- Titration : Quantify total alkalinity via HCl titration. Free NaOH is determined separately using ion chromatography .

- Thermogravimetric Analysis (TGA) : Monitor decomposition at 126.6°C to assess purity .

Q. How can researchers mitigate contradictions in reported catalytic efficiencies of sodium methanolate?

- Methodological Answer :

- Source of Contradictions : Variability arises from impurities (e.g., Na₂CO₃), solvent choice, and moisture levels. For example, Na₂CO₃ reduces catalytic activity by 30% in esterifications .

- Resolution Strategies :

Pre-dry methanol to ≤0.2% water content.

Standardize synthesis protocols (e.g., sodium metal method).

Use kinetic profiling (e.g., Hammett analysis) to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.